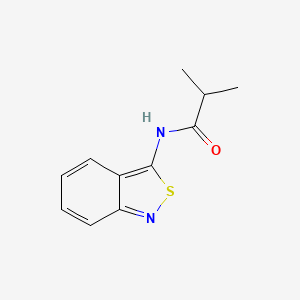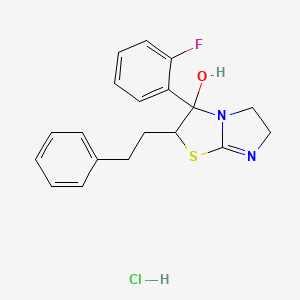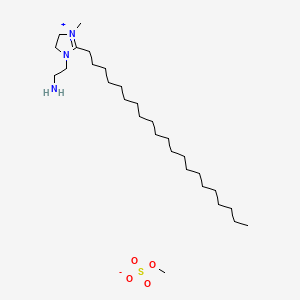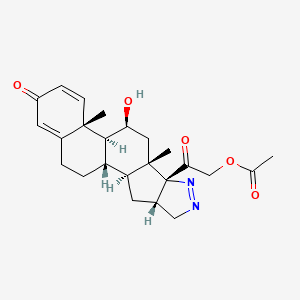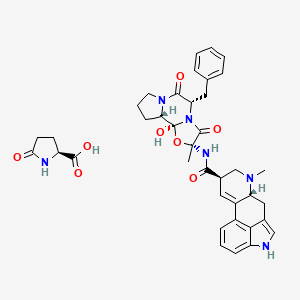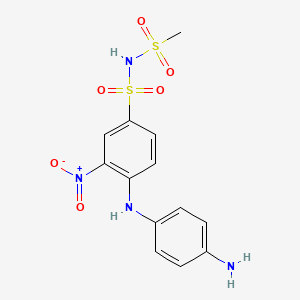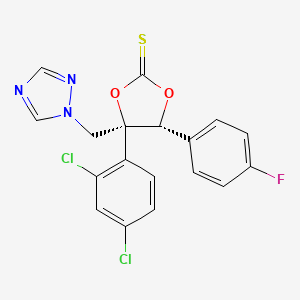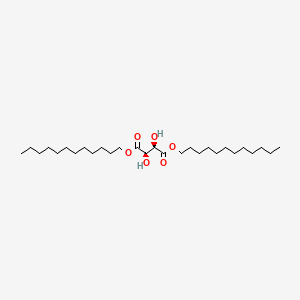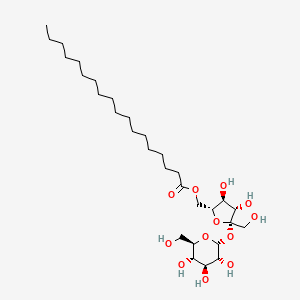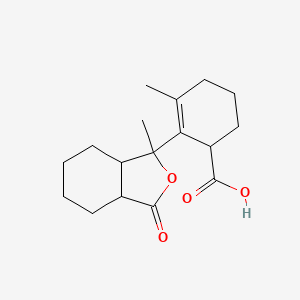
1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid is a complex organic compound with the molecular formula C17H24O4 and a molecular weight of 292.4 g/mol. This compound is known for its unique structure, which includes a cyclohexene ring fused with an isobenzofuran moiety, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid involves multiple steps, typically starting with the preparation of the cyclohexene ring and the isobenzofuran moiety separately. These intermediates are then fused under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods are designed to produce the compound in bulk quantities while maintaining stringent quality control standards.
Chemical Reactions Analysis
1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid can be compared with other similar compounds, such as:
1-Methyl-2-(octahydro-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid: This compound has a similar structure but lacks the methyl group on the isobenzofuran moiety.
2-Methyl-1-(octahydro-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid: This compound has the methyl group on the cyclohexene ring instead of the isobenzofuran moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
CAS No. |
85280-45-1 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-methyl-2-(1-methyl-3-oxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1-yl)cyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H24O4/c1-10-6-5-8-12(15(18)19)14(10)17(2)13-9-4-3-7-11(13)16(20)21-17/h11-13H,3-9H2,1-2H3,(H,18,19) |
InChI Key |
JZFLDVIHARBMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)C(=O)O)C2(C3CCCCC3C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



